Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the synthesis of spirocyclic compounds, which are of interest in medicinal chemistry for their unique three-dimensional structures
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is not well-documented. its derivatives are known to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for unique interactions with these targets, potentially leading to high specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Used in the synthesis of ketohexokinase inhibitors.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Used as a precursor in the synthesis of small-ring spirocycles.
Uniqueness
Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct three-dimensional conformations. This uniqueness makes it a valuable scaffold in drug design and organic synthesis.
Properties
Molecular Formula |
C16H27NO4 |
---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)8-12-9-16(10-12)6-7-17(11-16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
DKBUBVVHVOHQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2(C1)CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.